molecular formula C20H19FN4O3 B2991867 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 849918-13-4

4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Numéro de catalogue: B2991867
Numéro CAS: 849918-13-4
Poids moléculaire: 382.395
Clé InChI: PEAZPSCVKYAYQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-(2-Fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a quinolin-2(1H)-one core structure substituted with a 1-methyl-3-nitro group and a 4-(2-fluorophenyl)piperazine moiety . The strategic incorporation of the 2-fluorophenylpiperazine group is a recognized pharmacophoric feature in the design of enzyme inhibitors, as this structural motif has been demonstrated to be essential for high-affinity binding in various biological targets . Preliminary research on analogous compounds suggests potential application in the investigation of tyrosinase (TYR) inhibition . Tyrosinase is a copper-containing enzyme critical to melanogenesis, and its inhibitors are explored as potential therapeutic agents for hyperpigmentation disorders and as adjuvants in certain neurodegenerative diseases . Furthermore, structurally related molecules containing the 4-(2-fluorophenyl)piperazine fragment have shown potent and selective activity as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT2 . ENTs play a vital role in cellular nucleoside salvage pathways and regulate extracellular adenosine concentrations, making them attractive targets for modulating adenosine signaling in therapeutic contexts . The specific stereoelectronic properties imparted by the 2-fluorophenyl group on the piperazine ring are crucial for these inhibitory activities, influencing the molecule's interaction with hydrophobic pockets and hydrogen bonding networks within enzyme active sites . This compound is provided exclusively for research purposes in laboratory settings. It is intended for in vitro studies and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled environment.

Propriétés

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-22-16-8-4-2-6-14(16)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)17-9-5-3-7-15(17)21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZPSCVKYAYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.

Applications De Recherche Scientifique

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparaison Avec Des Composés Similaires

Core Structure Variations

The quinolin-2(1H)-one core distinguishes the target compound from analogs with alternative heterocyclic systems:

  • Thieno[3,2-d]pyrimidin-4(1H)-one Core: describes 7-(4-bromophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one.
  • Pyridin-2(1H)-one Core: CAS 897617-61-7 () features a pyridinone core with a 4-methoxyphenyl group. This simpler heterocycle may reduce metabolic stability compared to the quinolinone system .

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents
Target Compound Quinolin-2(1H)-one 1-Methyl, 3-nitro, 4-(4-(2-fluorophenyl)piperazin-1-yl)
(CymitQuimica) Thieno[3,2-d]pyrimidin-4(1H)-one 7-(4-Bromophenyl), 2-(4-(2-fluorophenyl)piperazin-1-yl)
(CAS 897617-61-7) Pyridin-2(1H)-one 1-Ethyl, 3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl), 4-hydroxy

Substituent Effects

Piperazine Modifications

The 4-(2-fluorophenyl)piperazin-1-yl group is a common motif in several analogs:

  • (D10): 4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide retains the 2-fluorophenyl group but replaces the nitro group with a hydroxybenzamide. This substitution may enhance hydrogen-bonding capacity, relevant for enzyme inhibition (e.g., HDACs) .
  • (CAS 897612-52-1) : Features a 3-fluorophenyl group on piperazine. The meta-fluorine position could reduce steric hindrance compared to ortho-substitution in the target compound .
Nitro Group vs. Other Electron-Withdrawing Groups

The 3-nitro group in the target compound is a strong electron-withdrawing substituent, which may increase electrophilicity and influence redox properties. In contrast:

  • (C10) : Uses a methyl ester at position 4, offering steric bulk without the electron-withdrawing effects of nitro .
NMR Spectral Trends
  • Nitro Group Influence: The target’s 3-nitro group would deshield adjacent protons (e.g., H-4), likely resulting in downfield shifts compared to ’s D10 (δ 7.42–8.18 ppm for quinoline protons) .
  • Piperazine Protons : In (C10), piperazine protons resonate at δ 3.22–3.83 ppm, while ’s 3-fluorophenyl analog shows shifts at δ 2.18–3.04 ppm, indicating fluorine position affects piperazine conformation .

Pharmacological Implications

  • HDAC/BRAF Inhibition : ’s hydroxybenzamide derivatives (D6–D12) are HDAC inhibitors, implying the target’s nitro group might reduce such activity due to altered zinc-binding capacity .
  • Antimicrobial Potential: ’s thienopyrimidinone and ’s quinolone derivatives (e.g., prulifloxacin) highlight fluorinated piperazines as antimicrobial scaffolds, suggesting the target compound could be explored similarly .

Activité Biologique

The compound 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions starting from saccharin derivatives. A notable method includes the reaction of saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) with 1-(2-fluorophenyl)piperazine in acetonitrile, leading to the formation of the target compound after purification through column chromatography .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied as an inhibitor of equilibrative nucleoside transporters (ENTs) , which are crucial in regulating nucleotide synthesis and adenosine function. Specifically, it has demonstrated selectivity towards ENT2 over ENT1, which is significant for therapeutic applications in conditions like cancer and cardiovascular diseases .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the piperazine ring and the introduction of different substituents can enhance inhibitory potency against ENTs. For instance, analogues of the compound have shown varying degrees of activity based on their structural modifications, highlighting the importance of specific functional groups in achieving desired biological effects .

In Vitro Studies

In vitro studies using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 have provided insights into the compound's mechanism. The results indicated that certain analogues exhibited irreversible and non-competitive inhibition without affecting cell viability or protein expression levels .

Comparative Analysis

A comparative analysis of various piperazine derivatives revealed that compounds similar to This compound consistently showed low micromolar IC50 values against ENTs. For example, one study reported IC50 values as low as 0.18 μM for structurally related inhibitors, emphasizing their potential as therapeutic agents .

Data Tables

Compound NameTargetIC50 (μM)Selectivity
FPMINTENT10.18ENT2 > ENT1
Compound 3cENT2Not specifiedIrreversible
Compound 26AbTYR0.18N/A

Q & A

Q. What are the recommended synthetic pathways for synthesizing 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, and how can purity be optimized?

Synthesis typically involves coupling a substituted piperazine moiety (e.g., 2-fluorophenylpiperazine) to a nitroquinoline scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:

  • Nitro group positioning : Ensure regioselective nitration of the quinoline core to avoid byproducts .
  • Piperazine coupling : Use anhydrous solvents (e.g., acetonitrile) and base catalysts (e.g., K2_2CO3_3) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity ≥95% can be confirmed via HPLC with UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated post-synthesis?

Employ a multi-technique approach:

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system, space group P1) to confirm stereochemistry .
  • Spectroscopy :
    • 1H/13C-NMR : Verify aromatic proton environments (e.g., fluorophenyl δ ~7.0–7.5 ppm) and piperazine CH2_2 signals (δ ~2.5–3.5 ppm) .
    • IR : Detect nitro group stretching (~1520 cm1^{-1}) and carbonyl vibrations (~1650 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated vs. observed) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., receptor affinity vs. cellular assays)?

  • Receptor binding assays : Perform competitive binding studies (e.g., radioligand displacement for serotonin/dopamine receptors) to quantify Ki values under standardized conditions (pH 7.4, 25°C) .
  • Cellular context : Account for membrane permeability differences using logP calculations (e.g., ClogP ~3.2) and efflux transporters (e.g., P-gp inhibition assays) .
  • Metabolite interference : Use LC-MS/MS to identify active metabolites that may skew in vitro vs. in vivo results .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Simulate interactions with target receptors (e.g., 5-HT1A) using software like AutoDock Vina. Focus on piperazine-fluorophenyl moiety for hydrophobic interactions .
  • ADME prediction : Tools like SwissADME can estimate bioavailability (%F ≈ 60–70%), blood-brain barrier penetration (BBB score ~0.8), and CYP450 metabolism risks (e.g., CYP3A4 substrate) .
  • Solubility enhancement : Introduce polar substituents (e.g., hydroxyl groups) on the quinoline ring while monitoring logD (target <2.5) .

Q. What experimental designs are suitable for studying this compound’s environmental impact?

  • Fate studies : Use OECD 308 guidelines to assess biodegradation in water-sediment systems. Monitor nitro group reduction products via GC-MS .
  • Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC50) and chronic exposure studies (algae growth inhibition) under ISO protocols .
  • Adsorption modeling : Apply Freundlich isotherms to predict soil sorption coefficients (Kf), considering the compound’s logKow (~3.5) .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data vs. computational geometry optimizations?

  • Thermal motion artifacts : Refine X-ray data with anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
  • DFT optimization : Compare calculated (B3LYP/6-31G*) and experimental bond lengths (e.g., C-N piperazine: 1.45 Å vs. 1.47 Å observed) to validate force fields .
  • Polymorph screening : Use differential scanning calorimetry (DSC) to detect alternative crystal forms that may affect reactivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.